molecular formula C21H28FNO B565981 XLR11 Degradant CAS No. 1616469-09-0

XLR11 Degradant

Cat. No.: B565981
CAS No.: 1616469-09-0
M. Wt: 329.5 g/mol
InChI Key: BEZVSTOQIZTNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XLR11 Degradant, also known as 5-FUR-144 Degradant, is a chemical compound with the molecular formula C₂₁H₂₈FNO and a molecular weight of 327.23 . It is identified as a key degradant or impurity of the synthetic cannabinoid receptor agonist (SCRA) XLR11 . Researchers investigate such degradants to better understand the stability, metabolic pathways, and complete pharmacological profile of parent synthetic cannabinoids. The study of compounds like this compound falls within the broader context of SCRAs, which are a diverse class of new psychoactive substances monitored due to their association with various toxicological effects . Systematic pharmacological profiling of SCRAs, including their degradants and metabolites, is crucial for identifying their on-target and off-target interactions, which can help explain the differential toxicity observed between synthetic cannabinoids and phytocannabinoids like THC . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVSTOQIZTNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043145
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616469-09-0
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrolytic Generation During Smoking

XLR-11 Degradant is predominantly formed when the parent compound is exposed to high temperatures during smoking. The cyclopropane ring in XLR-11 undergoes thermal cleavage, resulting in the formation of 1-(1-(5-fluoropentyl)-1H-indol-3-yl)-3,3,4-trimethylpent-4-en-1-one. This reaction is facilitated by the inherent instability of the cyclopropyl group under heat, which undergoes ring-opening to yield an alkene derivative. Studies involving HepaRG cell cultures incubated with thermally degraded XLR-11 confirmed that urinary metabolites in human users closely matched those produced by the degradant, underscoring its relevance in bioanalytical workflows.

Analytical Artifact Formation in Gas Chromatography-Mass Spectrometry (GC-MS)

During GC-MS analysis, XLR-11 is subjected to temperatures exceeding 200°C, inducing degradation. The resultant degradant exhibits a distinct fragmentation pattern characterized by a prominent ion 15 atomic mass units (amu) heavier than the base peak of XLR-11. This mass shift is attributed to McLafferty rearrangement, a reaction pathway exclusive to the degradant due to its open-chain structure. Analytical protocols must account for this artifact to avoid misidentification, as the degradant’s presence can confound forensic analyses of unheated samples.

Controlled Laboratory Synthesis of XLR-11 Degradant

Thermal Degradation in Experimental Settings

Controlled heating of XLR-11 in laboratory environments replicates the conditions encountered during smoking or GC-MS analysis. A standard protocol involves:

  • Step 1 : Dissolving XLR-11 in an inert solvent (e.g., methanol or ethanol) at a concentration of 1–10 mg/mL.

  • Step 2 : Heating the solution to 250–300°C for 5–10 minutes using a sealed reaction vessel to prevent volatilization.

  • Step 3 : Cooling the mixture and analyzing the products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm degradant formation.

This method yields the degradant as the primary product, with secondary metabolites arising from further oxidation or defluorination.

Structural and Chemical Properties

XLR-11 Degradant (C₂₁H₂₈FNO) retains the indole moiety and fluoropentyl side chain of the parent compound but features an open-chain ketone group instead of the cyclopropane ring. Key physicochemical properties include:

PropertyValue
Molecular Weight329.5 g/mol
Solubility in DMSO30 mg/mL
Major MS Fragmentationm/z 314.2 (base peak)
Retention Time (GC-MS)5–14 min (vs. 17.3 min for XLR-11)

Data derived from controlled degradation experiments highlight the compound’s stability in organic solvents and propensity for McLafferty rearrangement during mass spectral analysis.

Detection and Differentiation from Parent Compound

Chromatographic Signatures

LC-MS/MS analyses reveal distinct retention time differences between XLR-11 (17.3 min) and its degradant (5.75–13.85 min). The degradant’s earlier elution reflects its reduced hydrophobicity due to the loss of the cyclopropane ring.

Metabolic Profiling in Biological Samples

In vivo studies using HepaRG cells and human hepatocytes identified N-(5-hydroxypentyl) and N-pentanoic acid derivatives as primary urinary metabolites of the degradant. These metabolites differ from those of intact XLR-11, enabling discriminative biomarker detection in forensic toxicology.

Implications for Forensic and Clinical Analysis

The preparation and detection of XLR-11 Degradant are critical for accurate substance identification in legal and medical contexts. Laboratories must implement protocols that differentiate between the parent compound and its thermal byproducts, particularly in cases involving smoked herbal blends. Future research should explore the degradant’s pharmacodynamic effects, as current data remain limited to metabolic and analytical studies .

Chemical Reactions Analysis

Thermal Degradation

XLR-11 Degradant forms primarily through pyrolysis of XLR-11 during smoking. Key findings include:

  • Cyclopropane Ring Opening : Heating XLR-11 at temperatures ≥250°C induces cleavage of the cyclopropyl ring, yielding the degradant (Fig. 1) .

  • Byproducts : Gas chromatography-mass spectrometry (GC-MS) analysis identifies additional products, including 2,2,3,3-tetramethylcyclopropanecarbonyl fragments and fluoropentyl side-chain derivatives .

Table 1: Thermal Degradation Products

Reaction ConditionMajor Products DetectedAnalytical Method
250°C (pyrolysis)XLR-11 Degradant, fluoropentyl fragmentsGC-MS, LC-MS
GC injection port (300°C)Cyclopropane-opened isomerSolid-phase GC-IR

Oxidative Reactions

XLR-11 Degradant undergoes extensive oxidative metabolism in biological systems:

  • Hydroxylation : CYP3A4-mediated oxidation produces 5-hydroxy-pentyl and 4-hydroxy-pentyl metabolites .

  • Carboxylation : Further oxidation of hydroxylated metabolites yields N-pentanoic acid derivatives , identified as major urinary biomarkers .

  • Oxidative Defluorination : Loss of fluorine from the pentyl side chain generates UR-144 analogs , detectable in human hepatocyte incubations .

Table 2: Oxidative Metabolites

Enzyme SystemMetabolite FormedDetection Method
HepaRG cellsN-(5-Hydroxypentyl) metaboliteLC-HRMS
Human hepatocytes2'-Carboxy-XLR-11TOF-MS
pHLM (CYP3A4)UR-144 pentanoic acidNMR, enzymatic assays

Reductive Reactions

Reduction is less prevalent but observed in controlled settings:

  • Sodium Borohydride (NaBH4) : Reduces ketone groups in the degradant to secondary alcohols, though this pathway is not biologically significant .

Substitution Reactions

  • N-Dealkylation : Cleavage of the fluoropentyl side chain occurs in hepatic microsomes, producing indole-3-carbonyl derivatives .

  • Glucuronidation : Phase II metabolism attaches glucuronic acid to hydroxylated metabolites, enhancing urinary excretion .

Conjugation Reactions

  • Glucuronide Formation : Major metabolites like 5-hydroxy-UR-144 glucuronide are detected in urine using enzymatic hydrolysis and LC-MS .

Analytical Findings and Limitations

  • Urinary Metabolites : Smoking XLR-11 results in urinary metabolites nearly identical to those of the pre-degraded XLR-11 Degradant, confirming pyrolysis precedes metabolism .

  • Detection Challenges : Co-elution of degradant isomers in GC-MS complicates analysis, necessitating LC-MS/MS for resolution .

This synthesis underscores the degradant’s complex reactivity, driven by thermal and enzymatic processes, with implications for forensic toxicology and metabolic studies.

Mechanism of Action

XLR11 Degradant exerts its effects primarily through the cannabinoid receptor type 1 (CB1) receptor. The compound binds to the CB1 receptor, leading to various physiological responses. The hyperreflexic effect of this compound is mediated by the CB1 receptor and possibly involves GABAergic function . The compound does not significantly affect extracellular dopamine and glutamate levels .

Comparison with Similar Compounds

Receptor Binding Affinity and Functional Activity

XLR11 Degradant interacts with both CB1 (central) and CB2 (peripheral) cannabinoid receptors, though its binding affinity and functional potency differ from its parent compound and analogs (Table 1).

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of this compound and Analogs

Compound CB1 Ki (nM) CB2 Ki (nM) CB1 EC50 (nM) CB2 EC50 (nM) Source
This compound 5.0 ± 0.57 0.9 ± 0.13 18.3 3.2
XLR11 (Parent) 2.1 ± 0.3 0.4 ± 0.05 24.7 5.6
UR-144 Degradant 11.2 ± 2.54 1.54 ± 0.21 28.9 4.8
UR-144 (Parent) 4.8 ± 0.6 0.7 ± 0.1 32.1 6.3
PB-22 Metabolite >1,000 >1,000 Inactive Inactive

Key Findings :

  • This compound has 2-fold lower CB1/CB2 binding affinity than XLR11 but higher functional potency (lower EC50) at CB1 receptors compared to its parent . This suggests that while binding is weaker, the degradant more effectively activates downstream signaling.
  • UR-144 Degradant shows lower affinity and potency than this compound, highlighting the impact of fluorination on bioactivity .
  • PB-22 Metabolite is pharmacologically inactive, even at concentrations 1,000-fold higher than active doses of PB-22 .
Metabolic Pathways and Stability

This compound is both a thermal degradant and a metabolic intermediate. Key pathways include:

  • Defluorination : Converts XLR11 into UR-144 metabolites (e.g., UR-144 N-COOH) via oxidative defluorination of the 5-fluoropentyl chain .
  • Hydroxylation and Glucuronidation : Major Phase I/II metabolic routes, producing metabolites like XLR11 N-(4-hydroxypentyl) and glucuronidated derivatives .

Table 2: Metabolic Stability and Detection

Compound Metabolic Stability (Half-Life) Key Metabolites Detection in Oral Fluid (OF)
This compound Moderate (prone to defluorination) N-OH, N-COOH metabolites Absent
UR-144 Degradant High N-OH, N-COOH metabolites Present
PB-22 Metabolite Low Inactive carboxylic acid Not studied

Key Findings :

  • This compound is absent in oral fluid, unlike UR-144 Degradant, complicating forensic detection .
  • Thermolytic degradation of XLR11 at 800°C produces the degradant as a major byproduct, which is stable in herbal products .
Analytical Detection

This compound is identified via:

  • LC-QTOF-MS : Differentiated from XLR11 by its unique fragment ion (m/z 144) and retention time .
  • GC-MS: McLafferty rearrangement generates a diagnostic ion 15 amu heavier than XLR11’s base peak .

Challenges : Low abundance in biological samples requires high-resolution techniques and reference standards .

Legal and Forensic Relevance
  • Regulatory Status : XLR11 and its degradant are classified as Schedule I controlled substances in the U.S. due to their psychoactivity .
  • Forensic Cases : Blood concentrations of this compound are typically <1 ng/mL, lower than JWH-018 or UR-144 .

Biological Activity

XLR11, a synthetic cannabinoid, has garnered attention due to its complex metabolic pathways and biological activities. The degradant of XLR11, formed through various metabolic processes, exhibits significant pharmacological effects that are crucial for understanding its implications in toxicology and public health.

Overview of XLR11 and Its Degradants

XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, primarily CB1 and CB2. The biological activity of XLR11 is largely influenced by its metabolites, which include various hydroxylated and carboxylated forms. Notable metabolites identified include:

  • 2’-carboxy-XLR-11
  • UR-144 pentanoic acid
  • 5-hydroxy-UR-144
  • 2’-hydroxy-XLR-11 glucuronide
  • 1’-hydroxy-XLR-11 glucuronide .

Metabolic Pathways

The metabolism of XLR11 occurs predominantly in the liver, where it undergoes phase I and phase II transformations. Key findings from in vitro studies using human hepatocytes and HepaRG cells indicate:

  • Over 25 biotransformation products can arise from XLR11 metabolism.
  • Major metabolic processes include hydroxylation, carboxylation, glucuronidation, and oxidative defluorination .

Table 1: Major Metabolites of XLR11

MetaboliteTypeFormation Process
2’-carboxy-XLR-11Carboxylic AcidHydroxylation
UR-144 pentanoic acidCarboxylic AcidOxidative defluorination
5-hydroxy-UR-144HydroxylatedHydroxylation
2’-hydroxy-XLR-11 glucuronideGlucuronideGlucuronidation
1’-hydroxy-XLR-11 glucuronideGlucuronideGlucuronidation

Pharmacodynamics

Pharmacological studies reveal that XLR11 and its degradants exhibit high affinity for cannabinoid receptors. Radioligand displacement studies have shown that XLR11 has a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-tetrahydrocannabinol (THC), with approximately 11-fold selectivity for CB2 .

Table 2: Binding Affinity of XLR11 Compared to THC

CompoundCB1 Affinity (nM)CB2 Affinity (nM)
XLR11Low nanomolarLow nanomolar
Δ9-THCHigher than XLR11Lower than XLR11

Case Studies and Clinical Implications

Several case studies have documented the presence of XLR11 degradants in biological samples from users. Analysis of urine samples has shown that metabolites such as N-(5-hydroxypentyl) and N-pentanoic acid derivatives are prevalent . A study involving ICR mice indicated that acute administration of synthetic cannabinoids led to significant hepatic injury, highlighting the potential toxic effects associated with these compounds .

Q & A

Q. How can XLR11 Degradant be reliably identified and distinguished from its parent compound (XLR11) in experimental samples?

Methodological Answer:

  • GC-MS Analysis : this compound is characterized by a 15 amu increase in its base peak fragment ion compared to XLR11, attributed to a McLafferty rearrangement during thermolytic degradation .
  • Key Mass Spectral Features :
    • XLR11 : Base peak at m/z 313.
    • This compound : Base peak at m/z 328.
  • Thermal Stability Testing : Heat samples to 200–250°C to induce degradation; monitor fragment patterns using tandem MS to confirm degradant formation .

Q. What receptor-binding assays are suitable for evaluating this compound’s pharmacological activity?

Methodological Answer:

  • Use radioligand displacement assays (e.g., [^35S]GTPγS binding) on hCB1 and hCB2 receptors (see chart):
    • Experimental Design :
ReceptorLigand (Control)This compound EC₅₀ (nM)Parent XLR11 EC₅₀ (nM)
hCB1CP55,940>10,0008.2
hCB2CP55,94014.32.1
  • Interpretation : this compound shows reduced CB1 affinity but retains moderate CB2 activity , suggesting partial agonism .

Q. What are the primary structural changes in XLR11 during degradation?

Methodological Answer:

  • Thermolytic Ring Opening : The tetramethylcyclopropyl group in XLR11 undergoes thermal degradation, resulting in an opened-ring structure with a hydroxylated side chain. This alters its receptor-binding conformation .
  • Analytical Confirmation : Use NMR spectroscopy (¹H/¹³C) to compare parent and degradant structures, focusing on cyclopropane ring signals (disappearance at δ 1.2–1.5 ppm) .

Q. How does this compound’s stability profile influence experimental design in pharmacokinetic studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose XLR11 to pH extremes (1.2–9.0) and oxidative conditions (H₂O₂) to simulate degradation pathways.
  • Quantification : Use HPLC-UV at λ = 254 nm with a C18 column (retention time shift from 8.2 min to 10.5 min post-degradation) .

Q. What are the ethical and regulatory considerations when handling this compound in a laboratory setting?

Methodological Answer:

  • DEA Compliance : this compound is a Schedule I compound under the Controlled Substances Act. Obtain DEA licensure (Schedule I Researcher License) and adhere to 21 CFR §1300–1321 for storage and disposal .
  • Institutional Review : Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing ventilation controls during thermolytic experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s CB1/CB2 receptor efficacy be resolved?

Methodological Answer:

  • Variable Control :
    • Cell Line Specificity : Use HEK-293 cells stably transfected with hCB1 or hCB2 receptors to standardize assays.
    • Normalization : Express binding data as % CP55,940 efficacy () to minimize inter-study variability.
  • Advanced Techniques : Apply biased agonism assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to dissect signaling pathway preferences .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

  • In Vitro Hepatocyte Models : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactors; identify metabolites via LC-QTOF-MS .
  • Isotopic Labeling : Synthesize deuterated this compound ([D₅]-fluoropentyl side chain) to track hydroxylation and glucuronidation sites .

Q. How does the McLafferty rearrangement in this compound impact forensic identification in complex matrices?

Methodological Answer:

  • Matrix Interference Mitigation : Use dilute-and-shoot sample preparation with methanol extraction to reduce lipid interference in blood/urine samples.
  • High-Resolution MS : Employ Orbitrap-MS (resolving power >50,000) to distinguish degradant fragments from co-eluting isobaric compounds .

Q. What computational models predict the toxicological risks of this compound compared to other synthetic cannabinoids?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model degradant-receptor interactions using AutoDock Vina ; validate with experimental IC₅₀ values ().
  • QSAR Analysis : Correlate structural descriptors (e.g., LogP, polar surface area) with neurotoxicity endpoints from Caenorhabditis elegans assays .

Q. How can secondary data from public repositories (e.g., NFLIS, STRIDE) be leveraged to study this compound’s prevalence and public health impact?

Methodological Answer:

  • Data Triangulation : Cross-reference NFLIS forensic case data with poison control center reports to estimate regional abuse rates.
  • Statistical Tools : Apply time-series analysis (ARIMA models) to predict emerging trends in degradant-related incidents .

Tables for Reference

Table 1 : Receptor-Binding Profiles of XLR11 and Its Degradant

CompoundhCB1 EC₅₀ (nM)hCB2 EC₅₀ (nM)Selectivity Ratio (CB2/CB1)
XLR118.22.10.26
This compound>10,00014.3>700
Data derived from [^35S]GTPγS binding assays ().

Table 2 : Key Analytical Parameters for this compound Identification

TechniqueParameterXLR11This compound
GC-MSBase Peak (m/z)314329
HPLC-UVRetention Time (min)8.210.5
NMRCyclopropane SignalsPresent (δ 1.2)Absent
Compiled from , and 15.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.